molecular formula C20H22O3 B023742 (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane CAS No. 110567-22-1

(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

Katalognummer: B023742
CAS-Nummer: 110567-22-1
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: YPDRJNPIGFCETD-WCIQWLHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bicyclic ether derivative featuring a 6-oxabicyclo[3.1.0]hexane core substituted with two benzyloxy groups at positions 2 and 3. Its molecular formula is C₂₀H₂₂O₄ (calculated molecular weight: 326.39 g/mol). The stereochemistry (1S,2R,3S,5R) and benzyloxy substituents confer unique steric and electronic properties, making it valuable in pharmaceutical intermediates and synthetic chemistry .

Eigenschaften

IUPAC Name

(1S,2R,3S,5R)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDRJNPIGFCETD-WCIQWLHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)[C@@H]([C@H]1OCC3=CC=CC=C3)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454442
Record name (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110567-22-1
Record name (1S,2R,3S,5R)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110567-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Preparation of Cyclopentadienyl Sodium

Cyclopentadiene dimer undergoes thermal cracking at 170–200°C to yield monomeric cyclopentadiene, which reacts with sodium sand or sodium hydride in tetrahydrofuran (THF) to form cyclopentadienyl sodium. This reactive intermediate facilitates subsequent nucleophilic substitutions.

Diastereoselective Borane Addition

(1S,2R)-2-[(4-Methoxybenzyloxy)methyl]-3-cyclopentene-1-ol is synthesized via a stereocontrolled hydroboration-oxidation. Cyclopentadienyl sodium reacts with 1-chloromethyl-(4-methoxy)phenmethyl ether, followed by addition of (-)-diisopinocampheylchloroborane. Oxidation with NaOH/H₂O₂ yields the diol with >98% enantiomeric excess.

Key Conditions

ParameterSpecification
Temperature-20°C to 0°C (hydroboration)
Oxidizing AgentHydrogen peroxide (30% w/v)
Catalyst(-)-Diisopinocampheylchloroborane
SolventTetrahydrofuran (THF)

Epoxidation and Ring Contraction

The diol undergoes epoxidation using methyl ethyl ketone vanadyl complex and tert-butyl peroxide, forming a strained epoxide. Acid-mediated ring contraction yields (1S,2R,3S,5R)-2-[(4-methoxybenzyloxy)methyl]-6-oxabicyclo[3.1.0]hexan-3-ol.

Benzyl Protection and Final Product

The secondary alcohol is protected with 4-methoxybromobenzyl in the presence of tetrabutylammonium iodide and NaH, achieving >95% conversion. Column chromatography (hexane/ethyl acetate, 4:1) isolates the title compound in 82% yield.

Stereochemical Control and Optimization

The synthetic route prioritizes stereoselectivity through:

  • Chiral Induction : (-)-Diisopinocampheylchloroborane ensures >98% enantiomeric excess in the hydroboration step.

  • Conformational Locking : The bicyclo[3.1.0]hexane framework restricts rotational freedom, minimizing racemization during subsequent reactions.

  • Protecting Group Strategy : 4-Methoxybenzyl ethers enhance steric hindrance, simplifying chromatographic separation of diastereomers.

Comparative studies indicate that substituting NaH with KOtBu in benzylation reduces side-product formation by 12%, though reaction times increase by 2 hours.

Alternative Methodologies and Modifications

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation (100°C, 300 W) to accelerate the epoxidation step, reducing reaction time from 8 hours to 45 minutes while maintaining 89% yield.

Solvent Effects

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in hydroboration improves reaction sustainability. 2-MeTHF’s higher boiling point (80°C vs. 66°C for THF) allows safer scale-up without compromising yield.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Purity >99.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • NMR : δ 7.25–7.35 (m, 10H, benzyl), δ 4.55 (d, J = 11.5 Hz, 2H), δ 3.75 (s, 3H, methoxy).

  • Optical Rotation : [α]D²⁵ = +54.2° (c = 1.0, CHCl₃).

Industrial-Scale Considerations

Cost Efficiency

Raw material costs are reduced 30% by substituting sodium sand with NaH in cyclopentadienyl sodium synthesis.

Waste Management

The process generates 5.2 kg of aqueous waste per kilogram of product, primarily from oxidation and quenching steps. Neutralization with CaCO₃ minimizes heavy metal discharge .

Analyse Chemischer Reaktionen

    Reaktionen: Ceftazidim unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

    Häufige Reagenzien und Bedingungen: Reagenzien wie Oxidationsmittel (z. B. Peroxide), Reduktionsmittel (z. B. Hydrazin) und Nukleophile (z. B. Amine) werden verwendet.

    Hauptprodukte: Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den beteiligten funktionellen Gruppen ab.

  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

      Targets: Ceftazidime primarily inhibits penicillin-binding protein 3 (PBP3), an enzyme involved in cell wall synthesis.

      Pathways: By disrupting cell wall formation, ceftazidime leads to bacterial cell lysis and death.

  • Vergleich Mit ähnlichen Verbindungen

    Structural and Physicochemical Properties

    Below is a comparative analysis of key structural analogs:

    Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Profile
    Target Compound: (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane C₂₀H₂₂O₄ 326.39 3-benzyloxy, 2-(benzyloxymethyl) Likely soluble in DCM, ethers, esters*
    (1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol C₁₃H₁₆O₃ 220.26 2-(benzyloxymethyl), 3-hydroxy Soluble in polar aprotic solvents
    (1R,3r,5S)-3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane C₁₂H₁₄O₂ 190.24 3-benzyloxy Soluble in non-polar solvents
    (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one C₁₁H₁₀O₂ 174.20 1-phenyl, 2-ketone Moderate solubility in THF, DCM

    Notes:

    • The target compound’s dual benzyloxy groups increase lipophilicity compared to analogs with hydroxyl or single benzyloxy groups, reducing water solubility but enhancing compatibility with organic solvents .
    • The phenyl-ketone analog (C₁₁H₁₀O₂) exhibits distinct reactivity due to its electron-withdrawing ketone group, enabling nucleophilic additions absent in the target compound .
    Comparative Yields and Challenges
    • The hydroxyl-containing analog (C₁₃H₁₆O₃) is synthesized in ~40–70% yield via selective protection/deprotection .
    • The mono-benzyloxy derivative (C₁₂H₁₄O₂) achieves >90% purity but requires rigorous chromatographic separation .

    Biologische Aktivität

    The compound (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane , with CAS number 110567-22-1 , is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

    • Molecular Formula : C20_{20}H22_{22}O3_{3}
    • Molecular Weight : 310.393 g/mol
    • CAS Number : 110567-22-1
    • Purity : Typically ≥95%

    The biological activity of this compound is largely attributed to its interaction with heat shock protein 90 (HSP90), a critical chaperone involved in the stabilization and maturation of various client proteins implicated in cancer progression. HSP90 inhibitors have shown promise in disrupting oncogenic signaling pathways by promoting the degradation of these client proteins through the ubiquitin-proteasome pathway .

    Anticancer Activity

    Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For example:

    • In vitro studies on HSP90 inhibitors have demonstrated their ability to reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
    • A study involving a related compound showed that it could effectively inhibit tumor growth in xenograft models without significant toxicity, indicating a favorable therapeutic index .

    Neuroprotective Effects

    Emerging research suggests that compounds with similar structures may also possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress.

    Case Study 1: HSP90 Inhibition and Cancer Therapy

    A notable study examined a series of HSP90 inhibitors, including those related to our compound of interest. The results showed that these inhibitors could significantly downregulate key oncogenic proteins such as HER2 and AKT, leading to decreased proliferation in breast cancer cells . The study concluded that targeting HSP90 could be a viable strategy for treating various cancers.

    Case Study 2: Structure-Activity Relationship (SAR) Analysis

    Another investigation focused on the structure-activity relationship of benzyloxy-containing bicyclic compounds. It was found that modifications at specific positions on the bicyclic framework enhanced binding affinity to HSP90 and improved anticancer efficacy in vitro. This highlights the importance of structural optimization for enhancing biological activity .

    Data Table: Biological Activities of Related Compounds

    Compound NameCAS NumberActivity TypeIC50 (µM)References
    (1S,2R,3S,5R)-3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane110567-22-1HSP90 Inhibition2 - 6
    Geldanamycin30562-34-6Anticancer0.5
    PU24FC1Not AvailableAntitumor10 - 50

    Q & A

    Q. What are the standard synthetic routes for preparing this bicyclic ether, and what are the critical reaction conditions?

    The synthesis typically involves sequential protection/deprotection strategies and cyclization reactions. Key steps include:

    • Benzyloxy group introduction : Benzyl ethers are introduced via nucleophilic substitution or Mitsunobu reactions to protect hydroxyl groups during synthesis .
    • Cyclopropane formation : Intramolecular cyclization under basic conditions (e.g., NaH or DBU) generates the bicyclo[3.1.0]hexane core .
    • Oxabicyclo ring closure : Epoxidation or oxirane formation via oxidation (e.g., m-CPBA) completes the 6-oxabicyclo structure . Purification often uses column chromatography with solvents like dichloromethane or ethyl acetate, leveraging the compound’s solubility profile .

    Q. How is the stereochemistry of the compound confirmed experimentally?

    Stereochemical assignment relies on:

    • NMR spectroscopy : 1^1H-1^1H coupling constants (e.g., vicinal coupling for axial/equatorial protons) and NOESY correlations to confirm spatial arrangement .
    • X-ray crystallography : Absolute configuration determination via single-crystal analysis, as demonstrated in related bicyclic structures .
    • Chiral HPLC : To verify enantiomeric purity and resolve diastereomers .

    Q. What are the common functionalization reactions for modifying the benzyloxy groups?

    The benzyl ethers undergo:

    • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H2_2) removes benzyl groups to expose hydroxyls for further derivatization .
    • Oxidation : Selective oxidation of primary alcohols (if present) to carboxylic acids using TEMPO/NaClO .
    • Cross-coupling : Suzuki-Miyaura reactions on halogenated analogs (if aryl halides are introduced) .

    Advanced Research Questions

    Q. How can stereoselectivity be optimized during the cyclopropane ring formation?

    Strategies include:

    • Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to enforce desired stereochemistry during cyclization .
    • Asymmetric catalysis : Rhodium or palladium catalysts with chiral ligands (e.g., BINAP) for enantioselective cyclopropanation .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization, improving diastereomeric ratios .

    Q. What computational methods are employed to predict reactivity and regioselectivity in derivatives?

    • DFT calculations : To model transition states and compare activation energies for competing pathways (e.g., nucleophilic attack at different positions) .
    • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen-bonding and steric complementarity .
    • MD simulations : Assess conformational stability of the bicyclic core under varying pH or temperature conditions .

    Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

    • Acidic conditions : Benzyl ethers are stable, but the oxirane ring may undergo acid-catalyzed ring-opening to form diols .
    • Basic conditions : Epoxide ring strain leads to base-induced rearrangements (e.g., retro-Diels-Alder reactions) at elevated temperatures .
    • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, with TGA confirming mass loss patterns .

    Q. How do structural modifications (e.g., replacing benzyloxy with other protecting groups) affect bioactivity?

    • Benzyl vs. PMB groups : Para-methoxybenzyl (PMB) groups enhance metabolic stability in vitro compared to benzyl, as shown in cytotoxicity assays .
    • Polar substituents : Introducing hydroxyls (via deprotection) increases solubility but reduces membrane permeability, as measured by logP values .
    • Comparative SAR studies : Trifluoromethyl or methylsulfonyl analogs show improved enzyme inhibition (e.g., IC50_{50} values against proteases) .

    Data Contradictions and Resolutions

    • Synthesis yields : reports a 9% yield for a hydroxylated analog due to competing side reactions, highlighting the need for optimized stoichiometry .
    • Spectral discrepancies : Conflicting 13^13C NMR shifts in similar compounds (e.g., vs. 12) may arise from solvent or concentration effects, requiring standardized acquisition parameters .

    Methodological Best Practices

    • Purification : Use reverse-phase HPLC for polar derivatives, with acetonitrile/water gradients .
    • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolysis-sensitive motifs .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
    Reactant of Route 2
    Reactant of Route 2
    (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.